4,5-Didehydropyrene
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Overview
Description
4,5-Didehydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H10 It is a derivative of pyrene, characterized by the presence of two double bonds at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Didehydropyrene typically involves the dehydrogenation of 4,5-dihydropyrene. One common method is the oxidative dehydrogenation using a ruthenium salt catalyst. The reaction is carried out under mild conditions, with the temperature maintained at around 40°C to achieve a fair yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale dehydrogenation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Didehydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to 4,5-dihydropyrene.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Formation of pyrene-4,5-dione and other quinones.
Reduction: Formation of 4,5-dihydropyrene.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
4,5-Didehydropyrene has several applications in scientific research:
Biology: Research is ongoing to explore its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,5-Didehydropyrene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its reactivity. The pathways involved include the stabilization of radical intermediates and the facilitation of electron transfer processes .
Comparison with Similar Compounds
4,5-Dihydropyrene: A reduced form of 4,5-Didehydropyrene with similar structural features but different electronic properties.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity and applications.
Dihydropyrazole Derivatives: Compounds with a similar core structure but different functional groups and biological activities.
Uniqueness: this compound is unique due to its specific electronic configuration and the presence of double bonds at the 4 and 5 positions. This configuration imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Properties
CAS No. |
165327-36-6 |
---|---|
Molecular Formula |
C16H8 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
9,10-didehydropyrene |
InChI |
InChI=1S/C16H8/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-7,9H |
InChI Key |
OKKBLUFVINTYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C#CC4=CC=CC(=C43)C=C2 |
Origin of Product |
United States |
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